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Compound of Interest

Compound Name: 1,5-Dimethyl-4-nitro-1H-pyrazole

Cat. No.: B3025273

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1,5-Dimethyl-4-
nitro-1H-pyrazole

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and
conformational properties of 1,5-Dimethyl-4-nitro-1H-pyrazole, a heterocyclic compound of
interest in medicinal chemistry and materials science. While a dedicated single-crystal X-ray
diffraction study for this specific molecule is not publicly available, this guide synthesizes data
from closely related pyrazole derivatives, spectroscopic principles, and computational
chemistry insights to present a robust model of its structural characteristics. This document is
intended for researchers, scientists, and drug development professionals, offering a detailed
exploration of its synthesis, predicted molecular geometry, conformational dynamics, and
spectroscopic signature.

Introduction: The Significance of Substituted
Nitropyrazoles

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent
nitrogen atoms. They are considered "privileged structures" in medicinal chemistry due to their
presence in a wide array of pharmacologically active compounds, exhibiting anticancer,
antimicrobial, and anti-inflammatory properties.[1] The introduction of a nitro group onto the
pyrazole ring significantly influences the molecule's electronic properties, reactivity, and
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potential as an energetic material.[2] The methylation at the N1 and C5 positions further refines
its steric and electronic landscape, making 1,5-Dimethyl-4-nitro-1H-pyrazole a valuable
scaffold for further chemical exploration. Understanding the precise three-dimensional
arrangement of atoms and the conformational flexibility of this molecule is paramount for
rational drug design and the development of new materials.

Synthesis of 1,5-Dimethyl-4-nitro-1H-pyrazole

The synthesis of 1,5-Dimethyl-4-nitro-1H-pyrazole can be achieved through several
established synthetic routes for nitropyrazoles. A common and effective method involves the
direct nitration of a 1,5-dimethyl-1H-pyrazole precursor.

Synthetic Pathway Overview

The synthesis generally proceeds in two main steps: the formation of the pyrazole ring followed
by nitration.

Acetylacetone Condensation
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Caption: Synthetic route to 1,5-Dimethyl-4-nitro-1H-pyrazole.

Detailed Experimental Protocol: Synthesis via Nitration

This protocol is adapted from general procedures for the nitration of pyrazoles.[3]
Materials:

e 1,5-Dimethyl-1H-pyrazole
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Concentrated Sulfuric Acid (98%)

Concentrated Nitric Acid (70%)

Ice

Sodium Bicarbonate (Saturated Solution)

Dichloromethane

Anhydrous Magnesium Sulfate

Procedure:

Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated
nitric acid to concentrated sulfuric acid with constant stirring.

Nitration Reaction: Dissolve 1,5-Dimethyl-1H-pyrazole in a minimal amount of concentrated
sulfuric acid and cool the mixture in an ice bath. Slowly add the pre-cooled nitrating mixture
dropwise to the pyrazole solution, maintaining the temperature below 10°C.

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room
temperature. The progress of the reaction can be monitored by Thin Layer Chromatography
(TLC).[4]

Work-up: Once the reaction is complete, pour the mixture onto crushed ice. Neutralize the
acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is
approximately 7.

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

Drying and Solvent Removal: Combine the organic layers and dry over anhydrous
magnesium sulfate. Filter and remove the solvent under reduced pressure to yield the crude
product.

Purification: The crude 1,5-Dimethyl-4-nitro-1H-pyrazole can be purified by recrystallization
from a suitable solvent system, such as ethanol/water.
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Molecular Structure and Conformation

In the absence of a specific crystal structure for 1,5-Dimethyl-4-nitro-1H-pyrazole, we can
infer its key structural features from high-resolution crystallographic data of closely related
analogs, such as 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole.[5]

Predicted Molecular Geometry

The pyrazole ring is expected to be essentially planar. The nitro group at the C4 position is also
predicted to be coplanar with the pyrazole ring to maximize resonance stabilization.[5] The
methyl groups at the N1 and C5 positions will be situated in the plane of the ring.

Caption: Predicted planar structure of 1,5-Dimethyl-4-nitro-1H-pyrazole.

Tabulated Predicted Bond Lengths and Angles

The following table presents predicted bond lengths and angles based on data from related
pyrazole structures.[5][6]
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Parameter Predicted Value Justification

Bond Lengths (A)

Typical N-N single bond in

N1-N2 ~1.35A
pyrazoles.
N2-C3 ~1.33A Aromatic C-N bond.
C3-C4 ~1.40 A Aromatic C-C bond.
C4-C5 ~1.38A Aromatic C-C bond.
C5-N1 ~1.36 A Aromatic C-N bond.
) C-N single bond to the nitro
C4-N(nitro) ~1.45A
group.
N-O (nitro) ~1.22A Characteristic of a nitro group.
N1-C(methyl) ~1.47A N-C single bond.
C5-C(methyl) ~150A C-C single bond.

**Bond Angles (°) **

Internal angle of the pyrazole

C5-N1-N2 ~110° )

ring.

Internal angle of the pyrazole
N1-N2-C3 ~ 105° .

ring.

Internal angle of the pyrazole
N2-C3-C4 ~112° _

ring.

Internal angle of the pyrazole
C3-C4-C5 ~ 106° _

ring.

Internal angle of the pyrazole
C4-C5-N1 ~107° _

ring.
C3-C4-N(nitro) ~127° Exocyclic angle.
C5-C4-N(nitro) ~127° Exocyclic angle.
O-N-O (nitro) ~125° Characteristic of a nitro group.
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Conformational Analysis

The primary conformational flexibility in 1,5-Dimethyl-4-nitro-1H-pyrazole arises from the
rotation of the methyl groups and the nitro group.

o Methyl Group Rotation: The methyl groups attached to N1 and C5 are expected to exhibit
low rotational barriers, allowing for free rotation at room temperature.

» Nitro Group Orientation: The nitro group at C4 is predicted to be largely coplanar with the
pyrazole ring to maximize Tt-conjugation.[1][5] Minor out-of-plane deviations may occur due
to steric interactions with adjacent substituents in more crowded systems. In this case, with
adjacent hydrogen at C3 and a methyl group at C5, the steric hindrance is minimal, favoring
a planar conformation. Studies on other nitropyrazoles have shown that the nitro group tends
to adopt a nearly planar conformation with the pyrazole ring.[1]

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of
1,5-Dimethyl-4-nitro-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted *H and 3C NMR Chemical Shifts: The chemical shifts are predicted based on the
analysis of similar pyrazole derivatives and the known effects of substituents.[4][7][8]

1H NMR Predicted & (ppm) Multiplicity Assignment
Singlet due to no
C3-H ~8.0-8.5 S _
adjacent protons.
Methyl group on
N1-CHs ~3.8-4.2 s _ yIgroup
nitrogen.
Methyl group on
C5-CHs ~2.5-2.8 s yigrotp

carbon.
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13C NMR Predicted & (ppm) Assighment

Carbon adjacent to two
C3 ~135-140 ]

nitrogens.

Carbon bearing the nitro group
C4 ~125-130

(downfield shift).

Carbon bearing a methyl
C5 ~145-150

group.
N1-CHs ~35-40 Methyl carbon on nitrogen.
C5-CHs ~12-16 Methyl carbon on carbon.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the N-O

stretching vibrations of the nitro group.[9][10]

Predicted Frequency (cm~?)

Vibration

~3100-3150 C-H stretch (aromatic)

~2900-3000 C-H stretch (methyl)

~1520-1560 Asymmetric N-O stretch (nitro)
~1340-1380 Symmetric N-O stretch (nitro)
~1450-1500 C=C and C=N stretch (pyrazole ring)

Mass Spectrometry (MS)

The mass spectrum should show a prominent molecular ion peak (M*) corresponding to the

molecular weight of 1,5-Dimethyl-4-nitro-1H-pyrazole (CsH7Ns0Oz), which is 141.13 g/mol .

Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the

methyl groups.

Standardized Experimental Protocols
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Single-Crystal X-ray Diffraction

While a structure for the title compound is not reported, the following is a generalized protocol
for obtaining crystallographic data for pyrazole derivatives.[6]

Crystal Growth & Selection

Crystal Growth (Slow Evaporation)

:

Crystal Selection under Microscope

Data Collection

Mount Crystal on Goniometer

:

X-ray Diffraction Data Collection

Structure Solution & Refinement

Structure Solution (e.g., SHELXT)

:

Refinement (e.g., SHELXL)

Final Structural Model
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Click to download full resolution via product page
Caption: Generalized workflow for single-crystal X-ray crystallography.
Methodology:

o Crystal Growth: Grow single crystals of 1,5-Dimethyl-4-nitro-1H-pyrazole by slow
evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate).

o Crystal Selection and Mounting: Select a suitable single crystal and mount it on a goniometer
head.

o Data Collection: Collect diffraction data using a diffractometer with Mo Ka or Cu Ka radiation,
typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

o Structure Solution and Refinement: Solve the structure using direct methods and refine it
using full-matrix least-squares on F2.

NMR Spectroscopy
Methodology:

o Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent
(e.g., CDCIs, DMSO-ds) in a 5 mm NMR tube.

e 1H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard
pulse sequence with a relaxation delay of 1-2 seconds is typically used.

e 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A
longer relaxation delay (2-5 seconds) and a larger number of scans may be necessary to
obtain a good signal-to-noise ratio.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and
conformation of 1,5-Dimethyl-4-nitro-1H-pyrazole. By integrating data from analogous
compounds and fundamental spectroscopic principles, a comprehensive model of its structural
and electronic properties has been constructed. The provided synthetic and analytical protocols
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offer a solid foundation for researchers working with this and related pyrazole derivatives.
Further experimental work, particularly a single-crystal X-ray diffraction study, would be
invaluable to confirm and refine the predictions made in this guide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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